Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate
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Overview
Description
Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H6BrNO2S and a molecular weight of 272.12 g/mol . This compound is characterized by a thieno[2,3-c]pyridine core structure, which is a bicyclic system containing both sulfur and nitrogen atoms. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-c]pyridine-2-carboxylic acid followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 7-position of the thieno[2,3-c]pyridine ring. The resulting brominated acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. Typical conditions involve heating the compound with the nucleophile in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate is widely used in scientific research due to its versatile reactivity and structural features. Some of its applications include:
Mechanism of Action
The mechanism of action of Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it may act as an inhibitor by occupying the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine-2-carboxylic acid: Similar in structure but lacks the methyl ester group.
7-Bromo-thieno[2,3-c]pyridine: Similar core structure but lacks the carboxylate group.
Thieno[2,3-b]pyridine derivatives: These compounds have a different arrangement of the sulfur and nitrogen atoms in the ring system.
Uniqueness
Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate is unique due to the presence of both the bromine atom and the methyl ester group, which confer distinct reactivity and properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)6-4-5-2-3-11-8(10)7(5)14-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMIUGHOOWSSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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